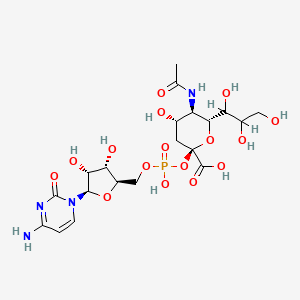

CMP-N-Acetylneuraminsäure

Übersicht

Beschreibung

CMP-Sialinsäure, auch bekannt als Cytidinmonophosphat-Sialinsäure, ist eine aktivierte Form der Sialinsäure, die eine entscheidende Rolle bei der Biosynthese von Sialinsäure-haltigen komplexen Kohlenhydraten spielt. Sialinsäuren sind eine Familie von über 50 verwandten Neun-Kohlenstoff-Zuckern, die von Neuraminsäure oder Deaminoneuraminsäure abgeleitet sind. Diese Zucker befinden sich an den terminalen Positionen von Glykoproteinen und Glykolipiden auf Zelloberflächen, wo sie an verschiedenen biologischen Prozessen beteiligt sind, einschließlich Zell-Zell-Erkennung, Kommunikation und Immunantwort .

Wissenschaftliche Forschungsanwendungen

CMP-sialic acid has numerous applications in scientific research, including:

Glycobiology: Used to study glycan structures and functions, as well as to probe sialylation defects on cell surfaces.

Medicine: Investigated for its role in cancer metastasis, viral infections, and inflammatory diseases.

Biotechnology: Employed in the chemoenzymatic synthesis of sialooligosaccharides and glycoproteins for therapeutic and diagnostic purposes.

Cell Biology: Utilized to explore cell-cell adhesion, intracellular signaling, and regulation of glycoprotein stability.

Wirkmechanismus

Target of Action

CMP acetylneuraminic acid (CMP-NANA), also known as CMP-N-acetylneuraminic acid, primarily targets the enzyme CMP-N-acetylneuraminic acid hydroxylase . This enzyme is responsible for converting CMP-N-acetylneuraminic acid (CMP-NeuAc) to CMP-N-glycolylneuraminic acid (CMP-NeuGc) .

Mode of Action

CMP-NANA interacts with its target enzyme, CMP-N-acetylneuraminic acid hydroxylase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydroxylation of CMP-NANA, converting it into CMP-N-glycolylneuraminic acid (CMP-NeuGc) . This reaction is facilitated by the presence of a hydrogen donor, such as NADH or NADPH .

Biochemical Pathways

The conversion of CMP-NANA to CMP-NeuGc by CMP-N-acetylneuraminic acid hydroxylase is a key step in the biosynthesis of the sialic acid N-glycolylneuraminic acid (Neu5Gc) . This process involves the activation of sialic acid to the monophosphate diester CMP-sialic acid, which is then transported into the Golgi apparatus and serves as a substrate for linkage-specific sialyltransferases .

Pharmacokinetics

It is known that glycosylation, a process in which cmp-nana plays a key role, can significantly impact the stability, solubility, bioavailability, and pharmacokinetics of biotherapeutic proteins .

Result of Action

The action of CMP-NANA results in the production of Neu5Gc, a sialic acid that is incorporated into glycoconjugates . This incorporation can have significant effects at the molecular and cellular levels, potentially contributing to various biological processes and disease states .

Action Environment

The action of CMP-NANA can be influenced by various environmental factors. For instance, the presence of Neu5Gc in the diet can lead to its metabolic incorporation into endogenous glycoconjugates, which can interact with circulating anti-Neu5Gc antibodies and potentiate chronic inflammation . Additionally, the expression and activity of CMP-N-acetylneuraminic acid hydroxylase, the enzyme that CMP-NANA targets, can be influenced by the cellular environment .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

CMP-Sialinsäure kann durch chemoenzymatische Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung von Sialinsäure-Aldolase und CMP-Sialinsäure-Synthetase-Enzymen. Die Reaktion erfordert typischerweise Substrate wie N-Acetylneuraminsäure (Sialinsäure), Cytidintriphosphat (CTP) und ein zweiwertiges Kation wie Magnesium . Die Reaktionsbedingungen umfassen oft einen pH-Bereich von 8 bis 9,5 und einen Temperaturbereich, der für die Enzymaktivität geeignet ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von CMP-Sialinsäure beinhaltet die Verwendung bakterieller CMP-Sialinsäure-Synthetasen, die stabiler sind und leichter in großen Mengen hergestellt werden können. Diese Enzyme werden aus pathogenen Bakterien wie Neisseria meningitidis und Escherichia coli gewonnen . Der Produktionsprozess umfasst Fermentation, Enzymgewinnung und Reinigungsschritte, um hohe Ausbeuten an CMP-Sialinsäure zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

CMP-Sialinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Glykosylierung: CMP-Sialinsäure wirkt als Donorsubstrat für Sialyltransferasen, die Sialinsäurereste auf Glykoproteine und Glykolipide übertragen.

Hydrolyse: CMP-Sialinsäure kann hydrolysiert werden, um freie Sialinsäure und CMP freizusetzen.

Häufige Reagenzien und Bedingungen

Glykosylierung: Erfordert Sialyltransferase-Enzyme und Akzeptorsubstrate wie Glykoproteine oder Glykolipide.

Hydrolyse: Umfasst typischerweise saure oder enzymatische Bedingungen, um die glykosidische Bindung zu brechen.

Hauptprodukte

Glykosylierung: Produziert sialylierte Glykoproteine und Glykolipide, die für verschiedene biologische Funktionen unerlässlich sind.

Hydrolyse: Liefert freie Sialinsäure und CMP.

Wissenschaftliche Forschungsanwendungen

CMP-Sialinsäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Glykobiologie: Wird verwendet, um Glykanstrukturen und -funktionen zu untersuchen sowie Sialylierungsdefekte auf Zelloberflächen zu untersuchen.

Biotechnologie: Wird bei der chemoenzymatischen Synthese von Sialooligosacchariden und Glykoproteinen für therapeutische und diagnostische Zwecke eingesetzt.

Zellbiologie: Wird verwendet, um Zell-Zell-Adhäsion, intrazelluläre Signalübertragung und die Regulation der Glykoproteinstabilität zu untersuchen.

Wirkmechanismus

CMP-Sialinsäure übt seine Wirkung aus, indem es als Donorsubstrat für Sialyltransferasen dient, die Sialinsäurereste an die terminalen Positionen von Glykoproteinen und Glykolipiden übertragen. Dieser Prozess findet im Golgi-Apparat statt, wo CMP-Sialinsäure transportiert und von verschiedenen Sialyltransferase-Isoenzymen verwendet wird . Die Sialylierung von Glykokonjugaten spielt eine entscheidende Rolle bei der Zellkommunikation, Immunantwort und Pathogenerkennung .

Analyse Chemischer Reaktionen

Types of Reactions

CMP-sialic acid undergoes various chemical reactions, including:

Glycosylation: CMP-sialic acid acts as a donor substrate for sialyltransferases, which transfer sialic acid residues to glycoproteins and glycolipids.

Hydrolysis: CMP-sialic acid can be hydrolyzed to release free sialic acid and CMP.

Common Reagents and Conditions

Glycosylation: Requires sialyltransferase enzymes and acceptor substrates such as glycoproteins or glycolipids.

Hydrolysis: Typically involves acidic or enzymatic conditions to break the glycosidic bond.

Major Products

Vergleich Mit ähnlichen Verbindungen

CMP-Sialinsäure ist im Vergleich zu anderen Nukleotidzuckern aufgrund seiner spezifischen Rolle bei der Sialylierung einzigartig. Ähnliche Verbindungen umfassen:

CMP-N-Acetylneuraminsäure: Die häufigste Form von CMP-Sialinsäure, die an der Sialylierung von Glykoproteinen und Glykolipiden beteiligt ist.

CMP-N-Glykolylneuraminsäure: Eine Variante, die in einigen Säugetieren, Pilzen und Protozoen vorkommt, aber nicht in gesunden Menschen.

CMP-Deaminoneuraminsäure: Vorkommt hauptsächlich in Wasserorganismen und Bakterien.

Die einzigartige Rolle von CMP-Sialinsäure bei der Sialylierung und seine Beteiligung an verschiedenen biologischen Prozessen machen es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

3063-71-6 |

|---|---|

Molekularformel |

C20H31N4O16P |

Molekulargewicht |

614.5 g/mol |

IUPAC-Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |

InChI-Schlüssel |

TXCIAUNLDRJGJZ-BILDWYJOSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |

Kanonische SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

Acetylneuraminic Acid, CMP Acid, CMP Acetylneuraminic Acid, CMP-Sialic CMP Acetylneuraminic Acid CMP Sialic Acid CMP-NANA CMP-Sialic Acid Cytidine Monophosphate N Acetylneuraminic Acid Cytidine Monophosphate N-Acetylneuraminic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

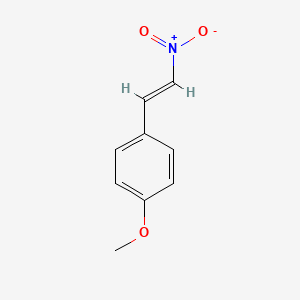

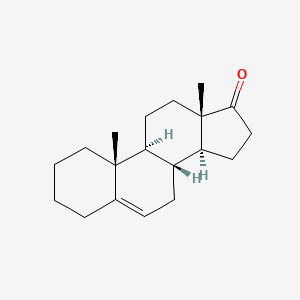

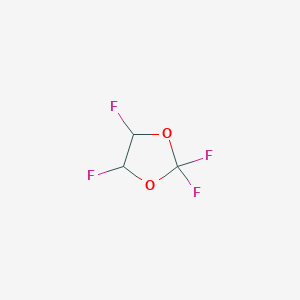

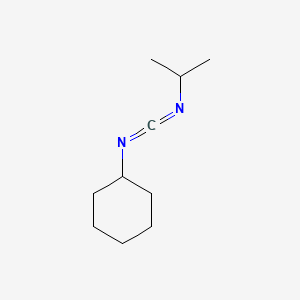

Feasible Synthetic Routes

Q1: How does CMP-NANA interact with bacteria, and what are the downstream effects?

A1: CMP-NANA is utilized by certain bacteria, notably Neisseria gonorrhoeae and Neisseria meningitidis, to modify their lipooligosaccharide (LOS) structure through sialylation. The bacterial enzyme responsible for this process is lipooligosaccharide α-2,3-sialyltransferase (Lst) []. Lst transfers sialic acid from CMP-NANA, obtained from the host, to the terminal galactose of the LOS molecule [, , , , ].

- Serum resistance: Sialylation masks the LOS from bactericidal IgM antibodies present in the host serum, thereby conferring resistance to complement-mediated killing [, , , , , ].

- Immune evasion: Sialylation reduces binding of other antibodies and hinders recognition by phagocytes, contributing to immune evasion [, , , ].

- Neutrophil suppression: Recent studies indicate that sialylated N. gonorrhoeae can suppress neutrophil activation, including oxidative burst and granule exocytosis, further enhancing bacterial survival [].

Q2: Does the level of Lst expression influence the effectiveness of sialylation?

A2: Yes, the level of Lst expression significantly impacts LOS sialylation and its downstream consequences. Research shows that higher Lst expression levels, as observed in N. gonorrhoeae compared to N. meningitidis, correlate with increased sialylation rates, enhanced resistance to complement, and better colonization of the murine genital tract [].

Q3: Are there any host factors that can influence the sialylation process?

A3: Yes, research suggests that lactate, a common metabolic byproduct, can enhance the sialylation of gonococcal LOS by CMP-NANA. This enhancement is not due to direct activation of the sialyltransferase but appears to involve metabolic events within the bacteria [].

Q4: What is the molecular formula and weight of CMP-NANA?

A4: The molecular formula of CMP-NANA is C19H28N4O18P. It has a molecular weight of 636.4 g/mol.

Q5: How was the presence of CMP-NANA confirmed in biological samples?

A5: The presence of CMP-NANA in human blood cell extracts, a crucial finding in understanding gonococcal serum resistance, was confirmed using a combination of techniques. Initial purification steps involved dialysis, ion-exchange chromatography, and high-performance liquid chromatography (HPLC) []. Mass spectrometry provided definitive confirmation of its presence in the purified fractions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)

![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)

![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)

![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)